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molecular formula C11H14BrNO B1268879 4-bromo-N-tert-butylbenzamide CAS No. 42498-38-4

4-bromo-N-tert-butylbenzamide

Cat. No. B1268879
M. Wt: 256.14 g/mol
InChI Key: FZMGMDLGMVXWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05352795

Procedure details

A mixture of 22.5 l of methylene chloride and 3030 ml of tert-butylamine is cooled to 0° C. Then a solution of 3 kg of 4-bromo-benzoyl chloride in 15 l of methylene chloride is added in portions. The mixture is cooled to 0°-5° C. and then stirred over night at room temperature. The reaction mixture is filtered and the filtrate washed with 5 l of methylene chloride, three times with 5 l of 3 N HCl, twice with 4 l of NaHCO3 and twice with 2 l of brine. The organic layer is dried over Na2SO4 and evaporated. The crude crystals are stirred with 8 l of ether for 30 minutes and the mixture is cooled to 0° C. and filtered. Thus 4-bromo-N-tert-butyl-benzamide is obtained in form of white crystals, m.p.133°-134° C.
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
3030 mL
Type
reactant
Reaction Step Two
Quantity
22.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Br:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1>C(Cl)Cl>[Br:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([NH:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3 kg
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
15 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3030 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
22.5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the filtrate washed with 5 l of methylene chloride, three times with 5 l of 3 N HCl, twice with 4 l of NaHCO3 and twice with 2 l of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
The crude crystals are stirred with 8 l of ether for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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